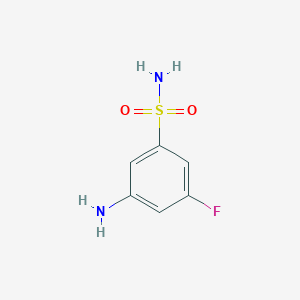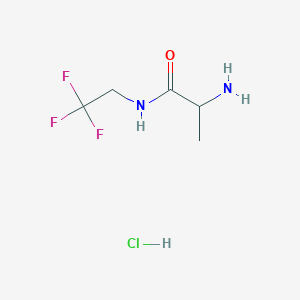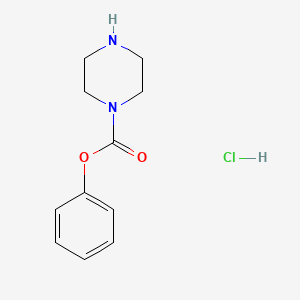
苯基哌嗪-1-羧酸盐盐酸盐
描述
Phenyl piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It has a molecular weight of 242.7 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of piperazine derivatives, such as Phenyl piperazine-1-carboxylate hydrochloride, has been a subject of research in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Phenyl piperazine-1-carboxylate hydrochloride can be represented by the InChI code: 1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H . This structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Phenyl piperazine-1-carboxylate hydrochloride is a solid at room temperature . It has a refractive index of 1.588 and a density of 1.062 g/mL at 25°C .科学研究应用
Kinase Inhibitors
Phenyl piperazine-1-carboxylate hydrochloride is utilized in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and regulation of cellular activities. Inhibitors targeting these enzymes are pivotal in treating diseases like cancer, where abnormal kinase activity is a hallmark .
Receptor Modulators
This compound serves as a building block for receptor modulators. Receptors are proteins that mediate the effects of drugs and endogenous compounds. Modulating receptors can lead to therapeutic effects in neurological disorders, metabolic diseases, and other conditions .
Buchwald–Hartwig Amination
In synthetic chemistry, Phenyl piperazine-1-carboxylate hydrochloride is used in Buchwald–Hartwig amination reactions. This process is essential for creating carbon-nitrogen bonds, which are foundational in pharmaceuticals and agrochemicals .
Aromatic Nucleophilic Substitution
The compound is involved in aromatic nucleophilic substitution reactions, a method to introduce substituents into aromatic rings. This reaction is significant in the synthesis of complex molecules with potential pharmacological activities .
Reductive Amination
Phenyl piperazine-1-carboxylate hydrochloride is applied in reductive amination procedures. This technique is used to synthesize amines, which are core structures in many drugs and are also important intermediates in organic synthesis .
Finkelstein Alkylation
It is also used in Finkelstein alkylation reactions. This method is employed to replace a functional group in a molecule with an alkyl group, which can alter the molecule’s properties and enhance its activity as a drug .
Amide Bond Formation
The compound plays a role in amide bond formation. Amide bonds are among the most stable and prevalent linkages in drugs and peptides. Their formation is a key step in the production of many pharmaceuticals .
DNA Interaction Studies
Lastly, Phenyl piperazine-1-carboxylate hydrochloride is used in studies to evaluate the interaction of compounds with DNA. Understanding how molecules bind to DNA can inform the design of drugs that target genetic material, such as anticancer agents .
作用机制
While the specific mechanism of action for Phenyl piperazine-1-carboxylate hydrochloride is not provided in the search results, piperazine compounds are generally known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
安全和危害
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
Piperazine-based compounds, including Phenyl piperazine-1-carboxylate hydrochloride, have significant potential in various fields, particularly in the development of antimicrobial polymers . The piperazine moiety is often found in drugs or bioactive molecules, and its widespread presence is due to its different possible roles depending on the position in the molecule and the therapeutic class . Future research may focus on exploring these roles further and developing new synthetic methodologies.
属性
IUPAC Name |
phenyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQSCZHCXPZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl piperazine-1-carboxylate hydrochloride | |
CAS RN |
681261-42-7 | |
| Record name | phenyl piperazine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




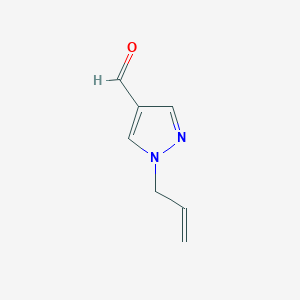



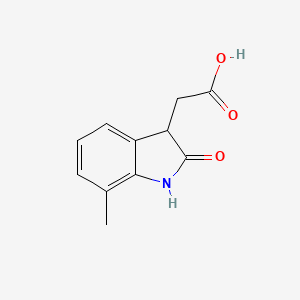

![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)
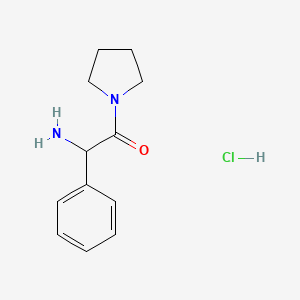
![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)
